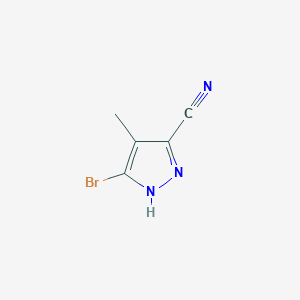
5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5-position, a methyl group at the 4-position, and a nitrile group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route might involve the reaction of 4-methyl-3-nitro-1H-pyrazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position. The nitrile group can be introduced through a subsequent reaction with a suitable cyanating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, nitrile introduction, and purification through crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-4-methyl-1H-pyrazole-3-carbonitrile.
Aplicaciones Científicas De Investigación
5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in biological research to study enzyme interactions and cellular pathways.
Chemical Synthesis: The compound is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .
Comparación Con Compuestos Similares
- 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
Uniqueness: 5-Bromo-4-methyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H4BrN3 |
|---|---|
Peso molecular |
186.01 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C5H4BrN3/c1-3-4(2-7)8-9-5(3)6/h1H3,(H,8,9) |
Clave InChI |
KWLCCZJEPVUQKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


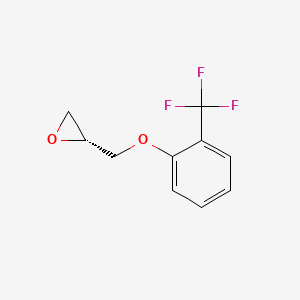
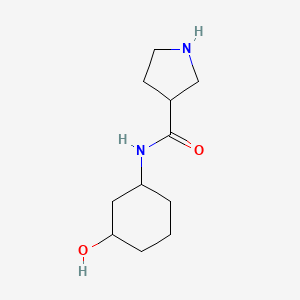


![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine](/img/structure/B13152643.png)



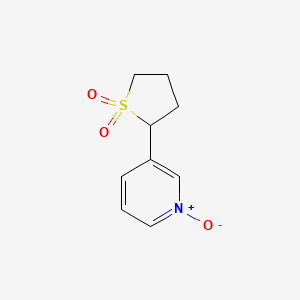
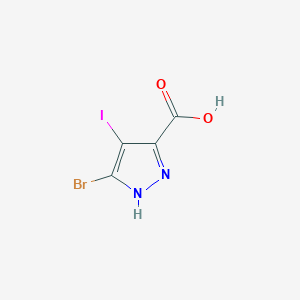


![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)
